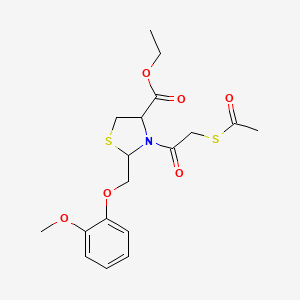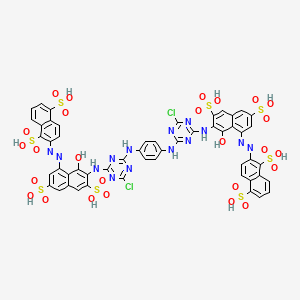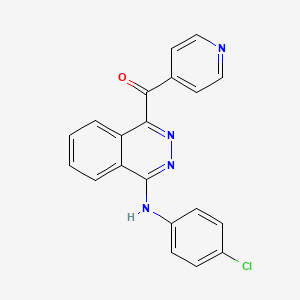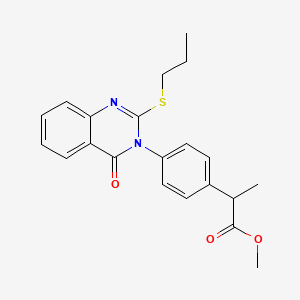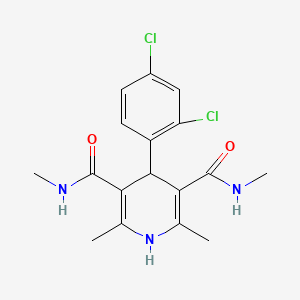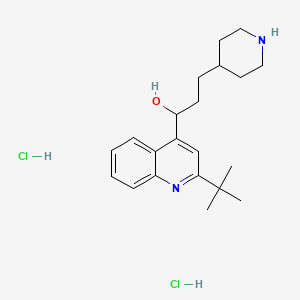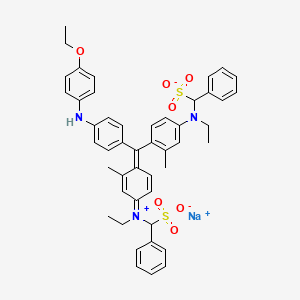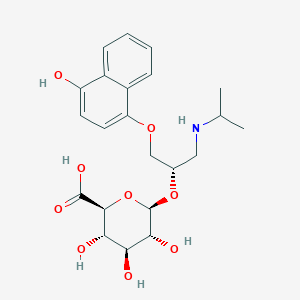
4-Hydroxypropranolol glucuronide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypropranolol glucuronide, (S)- is a metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation of 4-hydroxypropranolol, a phase I metabolite of propranolol. The glucuronidation process, catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), enhances the water solubility of the metabolite, facilitating its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxypropranolol glucuronide, (S)- involves the glucuronidation of 4-hydroxypropranolol. This reaction is typically carried out in vitro using liver microsomes or recombinant UGT enzymes. The reaction conditions include the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor and appropriate buffers to maintain the pH .
Industrial Production Methods
Industrial production of 4-hydroxypropranolol glucuronide, (S)- is not commonly practiced due to its nature as a metabolite rather than a therapeutic agent. the compound can be produced in large quantities using bioreactors containing engineered cells expressing the relevant UGT enzymes. This method ensures a consistent and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxypropranolol glucuronide, (S)- primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of 4-hydroxypropranolol, resulting in the formation of a more water-soluble glucuronide conjugate .
Common Reagents and Conditions
The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C) .
Major Products
The major product of the glucuronidation reaction is 4-hydroxypropranolol glucuronide, (S)-. This compound is more water-soluble than its precursor, 4-hydroxypropranolol, and is readily excreted in the urine .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-hydroxypropranolol glucuronide, (S)- is primarily related to its role as a metabolite of propranolol. Propranolol exerts its effects by blocking beta-adrenergic receptors, thereby reducing heart rate and blood pressure. The glucuronidation of 4-hydroxypropranolol facilitates its excretion, thus terminating its pharmacological activity .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic antagonist used in the treatment of cardiovascular diseases.
4-Hydroxypropranolol: A phase I metabolite of propranolol, which retains some beta-blocking activity.
5-Hydroxypropranolol and 7-Hydroxypropranolol: Other hydroxylated metabolites of propranolol that undergo glucuronidation.
Uniqueness
4-Hydroxypropranolol glucuronide, (S)- is unique due to its specific formation through the glucuronidation of 4-hydroxypropranolol. This process enhances its water solubility and facilitates its excretion, distinguishing it from other metabolites that may not undergo glucuronidation .
Propiedades
Número CAS |
88547-45-9 |
|---|---|
Fórmula molecular |
C22H29NO9 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-(4-hydroxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(31-22-19(27)17(25)18(26)20(32-22)21(28)29)10-30-16-8-7-15(24)13-5-3-4-6-14(13)16/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12-,17-,18-,19+,20-,22+/m0/s1 |
Clave InChI |
BAKXCGCWLWKBFW-FGRNWQNMSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)

